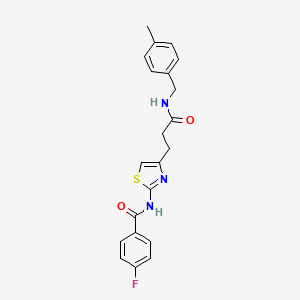

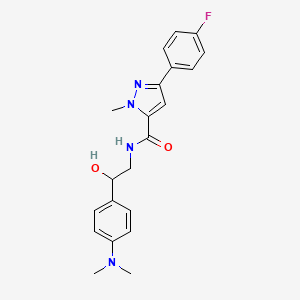

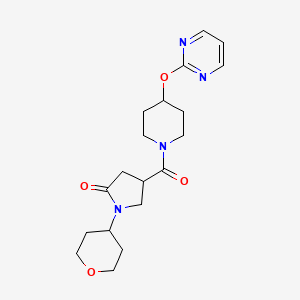

4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole-based inhibitor that has been studied for its inhibitory effects on certain enzymes and proteins. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Enhanced Antimicrobial Activity: The presence of a fluorine atom in benzamides, such as in the compound "4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide," has been shown to enhance antimicrobial activity. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial efficacy against various bacterial and fungal strains, highlighting the critical role of fluorine in increasing antimicrobial potency (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

- Anticancer Activity: Compounds structurally related to "4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide" have been evaluated for their anticancer potential. Ravinaik et al. (2021) designed and synthesized benzamides with varying substituents and assessed their anticancer activity across multiple cancer cell lines, demonstrating moderate to excellent efficacy, thus indicating the potential of such compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Other Biological Activities

- Gastrokinetic Activity: Kato et al. (1992) explored a series of benzamides for their gastrokinetic activity, revealing that certain derivatives promote gastric emptying in rats. This study suggests the potential utility of such compounds in the development of treatments for gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Wirkmechanismus

Target of Action

The primary target of this compound is the mGluR1 receptor . This receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.

Mode of Action

The compound acts as a potent antagonist of the mGluR1 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the mGluR1 receptor, thereby modulating the physiological processes in which this receptor is involved.

Pharmacokinetics

The compound has been reported to have agood pharmacokinetic profile in rats . This suggests that it is well-absorbed, distributed, metabolized, and excreted in these animals. These properties are crucial for the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

As an antagonist of the mGluR1 receptor, the compound can modulate glutamate signaling and thus influence various physiological processes. It has demonstrated relatively potent antipsychotic-like effects in several animal models . This suggests that it could potentially be used in the treatment of disorders related to glutamate signaling, such as schizophrenia.

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-14-2-4-15(5-3-14)12-23-19(26)11-10-18-13-28-21(24-18)25-20(27)16-6-8-17(22)9-7-16/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSRWYJDLDIELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)

![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)

![O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2816913.png)

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816916.png)

![4-Cyclobutylidene-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2816917.png)